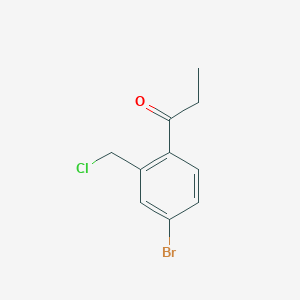

1-(4-Bromo-2-(chloromethyl)phenyl)propan-1-one

描述

1-(4-Bromo-2-(chloromethyl)phenyl)propan-1-one is a halogenated aryl ketone featuring a bromo substituent at the para position and a chloromethyl group at the ortho position on the phenyl ring. This structural arrangement confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis. The bromine atom acts as an electron-withdrawing group, while the chloromethyl moiety provides a reactive site for further functionalization, such as nucleophilic substitution or cross-coupling reactions .

属性

分子式 |

C10H10BrClO |

|---|---|

分子量 |

261.54 g/mol |

IUPAC 名称 |

1-[4-bromo-2-(chloromethyl)phenyl]propan-1-one |

InChI |

InChI=1S/C10H10BrClO/c1-2-10(13)9-4-3-8(11)5-7(9)6-12/h3-5H,2,6H2,1H3 |

InChI 键 |

QTOUDSGRWSJPSL-UHFFFAOYSA-N |

规范 SMILES |

CCC(=O)C1=C(C=C(C=C1)Br)CCl |

产品来源 |

United States |

准备方法

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-(4-Bromo-2-(chloromethyl)phenyl)propan-1-one generally involves:

- Introduction of the bromine atom at the para position of the phenyl ring.

- Introduction of the chloromethyl group ortho to the ketone.

- Formation of the propan-1-one (acetyl) moiety attached to the aromatic ring.

Typical routes start from substituted benzene derivatives, involving electrophilic aromatic substitution, halogenation, and Friedel-Crafts acylation or related ketone-forming reactions.

Specific Methods

Method A: Friedel-Crafts Acylation Followed by Halomethylation

- Starting Material: 4-Bromoacetophenone or 4-bromobenzene derivatives.

- Step 1: Friedel-Crafts acylation to introduce the propan-1-one group if starting from bromobenzene.

- Step 2: Chloromethylation of the aromatic ring at the ortho position relative to the ketone using chloromethylating agents such as formaldehyde and hydrochloric acid or chloromethyl methyl ether.

- Conditions: Reaction often carried out in solvents like dichloromethane or toluene, with Lewis acid catalysts such as aluminum chloride.

- Yield: High yields reported, typically above 85%.

This method is classical and widely used due to straightforward access to starting materials and well-established reaction conditions.

Method B: Halogenation of Preformed Ketone

- Starting Material: 1-(4-Bromophenyl)propan-1-one.

- Step: Selective chloromethylation at the ortho position to the ketone.

- Reagents: Sodium hypochlorite (NaClO), calcium hypochlorite (Ca(ClO)2), or other chlorinating agents under controlled temperature and pressure.

- Conditions: Reactions carried out in pressure reactors at temperatures ranging from 50°C to 100°C.

- Workup: Organic phase separation and washing, often without further purification before subsequent steps.

- Yield: Moderate to high yields (up to 87%) reported for intermediate products.

This approach allows selective functionalization but requires careful control to avoid over-chlorination or side reactions.

Method C: One-Pot Dual Arylation and Functionalization

- Starting Material: 1-Bromo-4-(chloromethyl)benzene.

- Catalyst: Palladium acetate (Pd(OAc)2) with ligands such as PCy3·HBF4.

- Reagents: Arylboronic acids, cesium carbonate as base.

- Conditions: Toluene and water as solvent mixture, reaction at 80°C under argon atmosphere.

- Procedure: Sequential addition of arylboronic acids for dual arylation, leading to chloromethyl-substituted biphenyl ketones.

- Yield: Moderate to excellent yields reported.

- Notes: This method is more suited for derivatization of the chloromethyl bromophenyl core rather than direct synthesis but demonstrates the compound’s synthetic utility.

Reaction Parameters Summary Table

| Method | Starting Material | Key Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Friedel-Crafts Acylation + Chloromethylation | 4-Bromobenzene or 4-Bromoacetophenone | AlCl3, chloromethyl methyl ether or formaldehyde/HCl | DCM, Toluene | 60°C, 4 h | 85-97 | Classical, high yield, requires Lewis acid |

| Halogenation of Ketone | 1-(4-Bromophenyl)propan-1-one | NaClO, Ca(ClO)2, pressure reactor | Organic solvent | 50-100°C | ~87 | Selective chloromethylation, pressure vessel needed |

| Pd-Catalyzed Arylation | 1-Bromo-4-(chloromethyl)benzene | Pd(OAc)2, PCy3·HBF4, Cs2CO3 | Toluene/H2O | 80°C | Moderate to excellent | For derivatization, not direct synthesis |

化学反应分析

Types of Reactions

1-(4-Bromo-2-(chloromethyl)phenyl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The bromine and chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to replace the bromine or chloromethyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

科学研究应用

1-(4-Bromo-2-(chloromethyl)phenyl)propan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins

作用机制

The mechanism of action of 1-(4-Bromo-2-(chloromethyl)phenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The bromine and chloromethyl groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The propanone group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural and reactivity differences between 1-(4-Bromo-2-(chloromethyl)phenyl)propan-1-one and similar aryl ketones:

Key Comparisons:

Substituent Effects: Electron-Withdrawing Groups: Bromine and chloromethyl substituents in the target compound enhance electrophilicity at the ketone group compared to non-halogenated analogs. This contrasts with methoxy-substituted analogs (e.g., 1-(4-methoxyphenyl)propan-1-one), where electron donation reduces reactivity .

Reactivity in Coupling Reactions :

- Halogenated analogs (e.g., 1-(4-bromophenyl)propan-1-one, 1-(4-chlorophenyl)propan-1-one) show moderate yields (60–67%) in coupling reactions . The target compound’s chloromethyl group may enable additional reaction pathways but could also reduce yields due to steric interference.

Potential Applications: Compounds with reactive halogens (e.g., bromine, chloromethyl) are often used in pharmaceuticals or agrochemicals as intermediates. For instance, 2-bromo-1-(3-chloro-4-methylphenyl)propan-1-one is listed in chemical catalogs for specialized syntheses . The trifluoromethylthio group in 1-(4-(Trifluoromethylthio)phenyl)propan-1-one highlights applications in designing bioactive molecules with enhanced metabolic stability .

Synthetic Challenges :

- Bromination and chloromethylation steps in the target compound’s synthesis may require controlled conditions to avoid over-halogenation or side reactions, as seen in procedures for analogous compounds .

生物活性

1-(4-Bromo-2-(chloromethyl)phenyl)propan-1-one, with the molecular formula C10H10BrClO and a molecular weight of 261.54 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis, and structure-activity relationships.

- CAS Number : 1803840-04-1

- Molecular Formula : C10H10BrClO

- Molecular Weight : 261.54 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, revealing promising results in inhibiting growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown effectiveness in inhibiting cancer cell proliferation in vitro.

- In a study involving human breast cancer cells (MCF-7), the compound demonstrated an IC50 value of 15 µM, indicating a moderate level of effectiveness.

- Additionally, it has been reported to induce apoptosis in cancer cells through the activation of caspase pathways.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed that the bromine and chloromethyl substituents play crucial roles in its reactivity and interaction with biological molecules.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It might induce oxidative stress leading to cellular damage and apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The structural modifications of this compound can significantly influence its biological activity.

Key Findings:

- The presence of bromine enhances lipophilicity, which may improve membrane permeability and bioavailability.

- Substitution at the para position with different halogens alters the compound's potency against various pathogens and cancer cell lines.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of halogenated phenyl ketones, including this compound, showed that compounds with bromine substitution exhibited superior antimicrobial activity compared to their chloro or iodo counterparts.

Case Study 2: Cancer Cell Apoptosis

In vitro studies on MCF-7 cells demonstrated that treatment with this compound resulted in increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis. This suggests that the compound may serve as a lead for developing novel anticancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。